![molecular formula C11H19NO3 B6619522 tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1165450-68-9](/img/structure/B6619522.png)
tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known as tert-butyl hydroxymercuri-3-carboxylate, is a mercuric compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. The compound has a variety of applications in scientific research, including synthesis, biochemistry, and physiology.
Scientific Research Applications
Tert-butyl hydroxymercuri-3-carboxylate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a strong oxidizing agent and can be used to oxidize alcohols and other organic compounds. It is also used in biochemistry and physiology to study the effects of mercury on various biological systems. Additionally, it can be used to synthesize compounds that are used in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
Tert-butyl hydroxymercuri-3-carboxylate acts as an oxidizing agent, which means it can react with other compounds to form new compounds. In biological systems, it can react with proteins, enzymes, and other biomolecules to form mercuric complexes. These complexes can then interact with other molecules in the cell, resulting in changes in the cell's physiology.
Biochemical and Physiological Effects
Tert-butyl hydroxymercuri-3-carboxylate is toxic to many organisms, including humans. In humans, it can cause damage to the nervous system, kidneys, and other organs. It can also interfere with the normal functioning of enzymes and other proteins, leading to changes in metabolism and other physiological processes.
Advantages and Limitations for Lab Experiments
Tert-butyl hydroxymercuri-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and organic solvents. Additionally, it is a strong oxidizing agent, which makes it useful for synthesizing new compounds. However, it is also highly toxic, so it must be handled with care and appropriate safety measures must be taken when using it in laboratory experiments.
Future Directions
There are several potential future directions for the use of tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate hydroxymercuri-3-carboxylate in scientific research. It could be used to study the effects of mercury on various biological systems, as well as to develop new compounds for use in pharmaceuticals, agrochemicals, and other industrial applications. Additionally, it could be used to develop new methods for synthesizing compounds, as well as to study the mechanism of action of other mercuric compounds. Finally, it could be used to study the toxicity of mercury and other heavy metals, and to develop methods for mitigating their effects on human health.
Synthesis Methods
Tert-butyl hydroxymercuri-3-carboxylate can be synthesized from tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate mercuric chloride and sodium hydroxide in aqueous solution. The reaction is conducted at room temperature and yields a white precipitate. The reaction can be described as follows:
HgCl2 (CH3)3 + NaOH --> Hg(OH)CH3(CH3)3 + NaCl
properties
IUPAC Name |
tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-GZMMTYOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
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